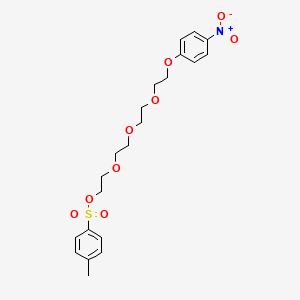

2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

描述

Structural Analysis and Nomenclature

2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a bifunctional organic compound featuring a tetraethylene glycol spacer flanked by a 4-nitrophenoxy group and a 4-methylbenzenesulfonate (tosylate) group. Its IUPAC name systematically describes the four repeating ethoxy units (2-(2-(2-(2-...))) and the terminal substituents. The 4-nitrophenoxy moiety consists of a benzene ring substituted with a nitro group at the para position, linked via an oxygen atom, while the 4-methylbenzenesulfonate group contains a sulfonate ester bonded to a methyl-substituted benzene ring.

The molecular formula is C₂₃H₃₁NO₁₀S , with a molecular weight of approximately 537.56 g/mol. The tetraethylene glycol chain imparts hydrophilicity, enabling solubility in polar solvents, while the aromatic groups contribute to stability in organic reactions. The compound’s structure is analogous to other PEGylated tosylates, such as tetraethylene glycol di-p-tosylate (CAS 37860-51-8), which share similar reactivity profiles.

Historical Development and Discovery

The synthesis of PEG-based tosylates emerged in the mid-20th century alongside advancements in polymer chemistry. Polyethylene glycol (PEG) was first synthesized in 1859, but its functionalization with reactive groups like tosylates gained prominence in the 1970s for applications in bioconjugation and drug delivery. The incorporation of nitroaryl groups, such as 4-nitrophenoxy, arose from the need for photolabile or electrophilic handles in organic synthesis.

The specific compound likely originated from methodologies developed for preparing bifunctional PEG linkers. For example, the reaction of tetraethylene glycol with p-toluenesulfonyl chloride and 4-nitrophenyl chloride under controlled conditions yields the target molecule. Early work on tosylated PEG derivatives, such as those by Davis and Hoffman, laid the groundwork for modern applications in protein modification and nanotechnology.

Significance in Organic and Polymer Chemistry

In organic chemistry , this compound serves as a versatile reagent due to its dual functionality:

- The tosylate group acts as a superior leaving group in nucleophilic substitution reactions, enabling the introduction of amines, thiols, or other nucleophiles.

- The 4-nitrophenoxy group participates in photochemical or electrophilic reactions, making it useful in protecting group strategies or as a precursor for further functionalization.

In polymer chemistry , the tetraethylene glycol spacer enhances solubility and reduces immunogenicity in bioconjugates. For instance, similar PEG-tosylate derivatives are employed in:

- Drug delivery systems : Conjugating therapeutics to PEG chains prolongs circulation time.

- Crosslinking agents : The tosylate groups facilitate the formation of hydrogels or polymer networks.

- Surface modification : Tosylates react with nucleophilic groups on materials to create biocompatible coatings.

Recent studies highlight its role in synthesizing PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates (ADCs), where controlled linkage between molecular entities is critical. The compound’s ability to bridge hydrophobic and hydrophilic domains further underscores its utility in nanotechnology and materials science.

属性

IUPAC Name |

2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO9S/c1-18-2-8-21(9-3-18)32(25,26)31-17-15-29-13-11-27-10-12-28-14-16-30-20-6-4-19(5-7-20)22(23)24/h2-9H,10-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZPEXXIMBOMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

Tosylation converts the terminal hydroxyl group of tetraethylene glycol into a superior leaving group (4-methylbenzenesulfonate), facilitating subsequent nucleophilic substitutions. The reaction employs p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under alkaline conditions, with triethylamine (TEA) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst.

- Cooling Phase: Dissolve tetraethylene glycol (10 g, 63.2 mmol) and TEA (13.22 mL, 95.0 mmol) in DCM (400 mL) at 0°C.

- Catalyst Addition: Introduce DMAP (0.772 g, 6.32 mmol) and TsCl (13.26 g, 69.5 mmol) portionwise.

- Reaction Progress: Warm to room temperature, stir for 16 hours under inert atmosphere.

- Workup: Dilute with DCM, wash with water, dry over MgSO₄, and concentrate.

- Purification: Isolate mono-tosylated product via silica gel chromatography (0→30% ethyl acetate/hexanes).

Key Parameters:

| Parameter | Optimal Value |

|---|---|

| Temperature | 0°C → RT |

| Molar Ratio (TsCl) | 1.1 eq. relative to glycol |

| Catalyst Loading | 10 mol% DMAP |

| Yield | 95–99% |

Step 2: Nucleophilic Substitution with 4-Nitrophenoxide

Substitution Strategy

The tosylate intermediate undergoes nucleophilic displacement by 4-nitrophenoxide, generated in situ from 4-nitrophenol and a strong base (e.g., KOH or NaOH). Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics by stabilizing the phenoxide ion.

- Base Activation: Suspend 4-nitrophenol (1.2 eq.) in DMF, add KOH (2.5 eq.), and stir at 50°C for 30 minutes.

- Substitution: Introduce tetraethylene glycol mono-tosylate (1 eq.), heat to 80°C for 12–24 hours.

- Workup: Quench with ice water, extract with ethyl acetate, dry, and concentrate.

- Purification: Recrystallize from ethanol/water or chromatograph (silica gel, 20% ethyl acetate/hexanes).

Optimization Insights:

- Solvent Choice: DMF outperforms DMSO due to better solubility of intermediates.

- Temperature: Reactions above 70°C prevent premature precipitation of byproducts.

- Yield: 85–92% after optimization.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (CDCl₃):

- δ 8.15 (d, J = 9.2 Hz, 2H, Ar-NO₂),

- δ 6.87 (d, J = 9.2 Hz, 2H, Ar-O),

- δ 4.15–4.10 (m, 2H, -OCH₂CH₂OTs),

- δ 2.45 (s, 3H, Ts-CH₃).

- FT-IR: Peaks at 1350 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂), and 1100 cm⁻¹ (C-O-C).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms >98% purity, with retention times correlating to reference standards.

Comparative Analysis of Alternative Routes

Mitsunobu Coupling

While Mitsunobu reactions (DEAD, PPh₃) enable direct etherification without pre-tosylation, they require stoichiometric reagents and generate hydrazine byproducts, complicating large-scale synthesis.

Ullmann-Type Coupling

Copper-catalyzed couplings between aryl halides and alcohols offer theoretical utility but suffer from sluggish kinetics and side reactions with polyether substrates.

Industrial Scalability and Challenges

Batch vs. Continuous Flow

Batch processes dominate due to ease of handling viscous PEG intermediates. Continuous flow systems, though promising for improved heat transfer, risk clogging from precipitated salts.

Impurity Profiling

Common impurities include di-tosylated byproducts and unreacted 4-nitrophenol, mitigated via gradient elution chromatography.

化学反应分析

Types of Reactions

2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Nucleophilic Substitution: Substituted products depending on the nucleophile used.

Reduction: 2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate.

Hydrolysis: 2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol and 4-methylbenzenesulfonic acid.

科学研究应用

Medicinal Chemistry

Drug Development:

The compound has been explored as a potential building block in the synthesis of novel pharmaceuticals. Its sulfonate group can enhance solubility and bioavailability, making it suitable for drug formulation. For example, it has been referenced in the context of developing targeted protein degradation strategies using PROTACs (Proteolysis Targeting Chimeras), where small molecules are utilized to induce the degradation of specific proteins .

Antimicrobial Activity:

Research indicates that similar compounds with nitrophenoxy groups exhibit antimicrobial properties. The presence of the 4-nitrophenoxy moiety may contribute to biological activity against various pathogens, making this compound a candidate for further investigation in antimicrobial drug development.

Materials Science

Surfactants and Emulsifiers:

Due to its ethoxylated structure, this compound can function as a nonionic surfactant or emulsifier. It has potential applications in formulating detergents and cleaning products where enhanced wetting and emulsifying properties are required. Ethoxylated compounds are known for their ability to reduce surface tension and stabilize emulsions, which is critical in industrial applications .

Polymer Additives:

In polymer chemistry, 2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate may be used as an additive to modify the properties of polymers. Its inclusion could improve thermal stability or alter the hydrophilicity of polymer matrices, making it useful in producing advanced materials with tailored characteristics.

Environmental Applications

Pollutant Degradation:

The compound's structure suggests potential applications in environmental remediation. Ethoxylated compounds are often studied for their ability to degrade pollutants in water systems. Research into the degradation pathways of similar compounds indicates that they can be effective in breaking down harmful substances through photodegradation processes .

Biodegradability Studies:

Given the increasing focus on sustainable chemistry, studying the biodegradability of this compound could provide insights into its environmental impact and suitability for use in eco-friendly formulations.

- Synthesis of PROTACs : A study demonstrated the successful incorporation of this compound into PROTAC structures aimed at degrading BRD4, a protein implicated in various cancers .

- Surfactant Efficacy : Research on ethoxylated compounds highlighted their effectiveness as surfactants in cleaning formulations, indicating that modifications with sulfonate groups can enhance performance metrics such as surface tension reduction and emulsification stability .

- Environmental Impact Assessment : A comparative study on the degradation rates of ethoxylated surfactants showed that compounds similar to this compound exhibit promising rates of mineralization under UV treatment conditions, suggesting potential for application in wastewater treatment processes .

作用机制

The mechanism of action of 2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The nitrophenoxy group can participate in electron transfer processes, and the ethoxy linkages provide flexibility to the molecule, allowing it to interact with various molecular targets. The compound can modulate biochemical pathways by interacting with enzymes and other proteins .

相似化合物的比较

Comparison with Similar Compounds

Structural Variations and Key Differences

Physicochemical Properties

| Property | Target Compound | Hydroxy Derivative | Azide Derivative | Nitrooxy Derivative |

|---|---|---|---|---|

| Solubility | Low (nonpolar solvents) | High (water, ethanol) | Moderate (DMF, DMSO) | Moderate (acetonitrile) |

| Reactivity | Tosyl displacement; nitro reduction | Hydroxyl acylation/oxidation | Azide-alkyne cycloaddition | Nitro group reduction/SN reactions |

| Stability | Stable under anhydrous conditions | Hygroscopic; oxidizes in air | Light-sensitive (azide) | Thermal sensitivity (nitro) |

Critical Analysis of Evidence

- Contradictions : and report the nitrooxy derivative’s purity as 95–97%, but synthetic yields for similar compounds (e.g., hydroxy tosylates) range from 72–96% , suggesting nitro group introduction may lower yields due to side reactions.

- Gaps: Limited data on the target compound’s biological activity; most evidence focuses on synthetic intermediates rather than end applications.

生物活性

2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, also known by its CAS number 168784-48-3, is a synthetic compound with potential biological activities. Its chemical formula is C21H27NO9S, and it has been studied for various pharmacological properties.

The compound features a complex structure characterized by multiple ether linkages and a sulfonate group, which may influence its solubility and biological interactions. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 469.51 g/mol |

| Purity | 95% |

| IUPAC Name | This compound |

| Solubility | Varies with solvent |

Biological Activity Overview

Research on the biological activity of this compound is limited but promising. The following sections summarize findings related to its antiproliferative effects, cytotoxicity, and potential mechanisms of action.

Antiproliferative Effects

Studies have indicated that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines. For instance, modifications to rigidin-inspired agents have shown enhanced activity against HeLa cells due to their ability to disrupt microtubulin dynamics and induce mitotic delay .

- Case Study : In a study involving derivatives of rigidin, compounds were tested on HeLa cells, showing that those with ether linkages had improved solubility and maintained potent inhibition of cell proliferation. The IC50 values for these compounds were notably lower than those without such modifications.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using the MTT assay. This assay measures cell viability following treatment with various concentrations of the compound.

- Experimental Findings : In vitro experiments demonstrated that concentrations ranging from 50 to 200 µg/mL resulted in significant reductions in cell viability across several tested cell lines. The results suggest that the compound may exert cytotoxic effects through mechanisms involving apoptosis or necrosis .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural similarities to known bioactive compounds can be proposed:

- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds containing nitro groups may induce oxidative stress in cells, contributing to their cytotoxic effects .

- Targeting Specific Enzymatic Pathways : The sulfonate group may interact with specific enzymes or receptors, altering signaling pathways involved in cell growth and survival.

常见问题

Q. What are the standard synthetic protocols for preparing this compound, and what key reaction conditions influence yield?

The compound is typically synthesized via sequential nucleophilic substitution reactions. A common method involves reacting polyethylene glycol derivatives with 4-nitrophenol and 4-methylbenzenesulfonyl chloride. Key steps include:

- Alkylation : Sodium hydride (NaH) in dimethylformamide (DMF) at 0°C facilitates deprotonation of hydroxyl groups, enabling propargyl bromide or similar reagents to introduce alkynyl intermediates .

- Sulfonation : Tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base achieves sulfonate ester formation. Reaction time (6–12 hours) and stoichiometric control (1:1.2 molar ratio of alcohol to TsCl) are critical to minimize di-tosylated by-products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic and chromatographic methods confirm its structure?

- LCMS : A molecular ion peak at m/z 921 [M+H]⁺ confirms the molecular weight. Fragmentation patterns (e.g., loss of tosyl or nitrophenoxy groups) validate substituents .

- HPLC : Retention time of 1.01 minutes (C18 column, acetonitrile/water mobile phase) ensures purity and distinguishes it from unreacted precursors .

- NMR : ¹H NMR peaks at δ 2.45 ppm (singlet, tosyl methyl) and δ 8.2 ppm (doublet, nitrophenyl protons) are diagnostic. ¹³C NMR confirms ether linkages (C-O-C at 70–75 ppm) .

Q. What are its primary applications as a synthetic building block?

This compound serves as a versatile intermediate:

- Click Chemistry : The terminal alkyne (from propargyl ether derivatives) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

- Drug Development : Used in multi-step syntheses of spirocyclic compounds (e.g., kinase inhibitors) via SN2 displacement of the tosyl group .

Advanced Research Questions

Q. How can synthesis optimization reduce by-products like di-tosylated derivatives?

- Stoichiometric Control : Limiting TsCl to 1.1 equivalents and using slow addition (syringe pump) minimizes over-tosylation .

- Temperature Modulation : Maintaining reaction temperatures below 10°C during sulfonation suppresses side reactions .

- In-Situ Monitoring : TLC (Rf = 0.3 in ethyl acetate/hexane) or inline IR spectroscopy tracks reaction progression .

Q. How are contradictions in spectral data resolved for ether-linked derivatives?

- 2D NMR : HSQC and HMBC correlate ambiguous proton environments (e.g., overlapping ethylene glycol protons) with carbon signals .

- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formula (e.g., C₂₀H₂₆O₈S₂ requires m/z 458.5534) .

Q. What strategies assess its stability under varying experimental conditions?

- Accelerated Degradation Studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions at 40°C for 24 hours, followed by HPLC analysis, identifies labile groups (e.g., sulfonate ester hydrolysis) .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C) for storage recommendations .

Q. How is this compound utilized in PET imaging agent development?

- ¹⁸F-Labeling : The tosyl group is displaced by nucleophilic [¹⁸F]fluoride in K₂CO₃/Kryptofix 222 to create radiolabeled tracers. Modifications like PEG chain extension improve tumor targeting (e.g., folate receptor imaging) .

Q. What computational methods predict its reactivity in nucleophilic substitutions?

- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set models transition states, revealing activation energies for SN2 pathways .

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., DMF vs. THF) on reaction rates, guiding solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。